molecular formula C20H16O7 B1242999 (1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one

(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one

Cat. No. B1242999
M. Wt: 368.3 g/mol
InChI Key: JBMAWELOWLUVHE-APMPMNJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one is a natural product found in Neofusicoccum mangiferae with data available.

Scientific Research Applications

Enantioselective Synthesis and Applications

Research on similar complex molecular structures, including various tricyclic and tetracyclic systems, has been focused on enantioselective synthesis and their applications. For instance, studies have shown the transformation of certain cyclic compounds into key products for pharmaceutical applications (Miftakhov et al., 1994). These transformations are crucial for developing specific enantiomers used in drugs.

Structural Analysis and Molecular Configuration

Several studies have been conducted to understand the molecular structure and configuration of similar spiro compounds. For example, the structure of asperketal B, which has a backbone consisting of a cyclodecadiene ring fused to a bicyclic ketal system, has been elucidated (Ji et al., 1992). Understanding these molecular configurations is essential for potential applications in material science and drug design.

Synthetic Pathways and Chemical Reactions

Exploring synthetic pathways and chemical reactions of similar complex molecules, including spiro compounds, is another area of significant research. Studies have detailed various synthetic routes and the reactions involved in forming such intricate structures (Butler et al., 1983). These insights are valuable for synthetic organic chemistry and the development of new compounds with specific properties.

Applications in Pharmaceutical Industry

Compounds with similar structural complexity have applications in the pharmaceutical industry. Their unique configurations and properties make them suitable as active pharmaceutical ingredients or as catalysts in synthesizing active enantiomers (Liang et al., 2008). The ability to separate and determine the configuration of such compounds is crucial for their effective use in pharmaceuticals.

Potential in Material Science

The intricate structures of these compounds also hold potential in material science. Understanding their molecular architecture can lead to the development of new materials with desirable properties (Kakiuchi et al., 1980). Such materials can have applications ranging from industrial manufacturing to high-tech sectors.

properties

Product Name

(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one

InChI

InChI=1S/C20H16O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-6,12-13,15,17,21-22H,7-8H2/t12-,13+,15+,17+,18-,19-/m0/s1

InChI Key

JBMAWELOWLUVHE-APMPMNJCSA-N

Isomeric SMILES

C1C[C@H]([C@@]23[C@@]([C@H]1O)(O2)C(=O)[C@@H]4[C@H](C35OC6=CC=CC7=C6C(=CC=C7)O5)O4)O

Canonical SMILES

C1CC(C23C(C1O)(O2)C(=O)C4C(C35OC6=CC=CC7=C6C(=CC=C7)O5)O4)O

synonyms

SCH 49210
SCH-49210
SCH49210

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one
Reactant of Route 2
(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one
Reactant of Route 3
(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one
Reactant of Route 4
(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one
Reactant of Route 5
(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one
Reactant of Route 6
(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one

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